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molecular formula C7H7NO3 B1295515 phenyl N-hydroxycarbamate CAS No. 38064-07-2

phenyl N-hydroxycarbamate

Cat. No. B1295515
M. Wt: 153.14 g/mol
InChI Key: JADMRVSHKZTLPH-UHFFFAOYSA-N
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Patent
US05545507

Procedure details

Phenyl chloroformate (10 g, 63.8 mmol) in ether (10 mL) was added dropwise to a stirred mixture of finely ground hydroxylamine hydrochloride (63.8 mmol, 4.43 g) and potassium carbonate (58.4 mmol, 8.07 g) in ether (10 mL) containing water (1 mL) at 0° C. The mixture was stirred at room temperature for three days, filtered, and the solvent evaporated to give the Phenyl-N-hydroxycarbamate as crystals, m.p. 99.5°-100.7° C. (9.20 g, 94%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.43 g
Type
reactant
Reaction Step One
Quantity
8.07 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:3].Cl.[NH2:12][OH:13].C(=O)([O-])[O-].[K+].[K+].O>CCOCC>[C:5]1([O:4][C:2](=[O:3])[NH:12][OH:13])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Name
Quantity
4.43 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
8.07 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for three days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C1(=CC=CC=C1)OC(NO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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